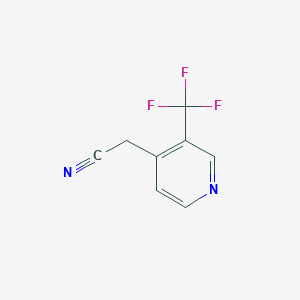

3-(Trifluoromethyl)pyridine-4-acetonitrile

描述

Crystallographic Analysis and Bonding Patterns

The crystallographic structure of 3-(trifluoromethyl)pyridine-4-acetonitrile exhibits characteristic features common to trifluoromethyl-substituted pyridine derivatives, with specific bond lengths and angles that reflect the electronic influence of the substituent groups. Analysis of related trifluoromethyl pyridine compounds provides insight into the expected structural parameters for this molecule. The pyridine ring system maintains planarity, with carbon-nitrogen bond lengths typically ranging from 1.33 to 1.35 angstroms for the aromatic carbon-nitrogen bonds within the ring. The trifluoromethyl group at the 3-position introduces significant steric and electronic effects that influence the overall molecular conformation.

The acetonitrile substituent at the 4-position contributes additional structural complexity through its linear geometry and strong electron-withdrawing character. The carbon-carbon triple bond in the nitrile group exhibits a characteristic bond length of approximately 1.16 angstroms, while the carbon-carbon single bond connecting the nitrile group to the pyridine ring typically measures around 1.46 angstroms. The trifluoromethyl group demonstrates carbon-fluorine bond lengths of approximately 1.33 angstroms, consistent with the strong polarization of these bonds due to the high electronegativity of fluorine.

The intermolecular interactions within the crystal lattice are primarily governed by dipole-dipole interactions and weak hydrogen bonding involving the nitrile nitrogen and aromatic hydrogen atoms. Crystallographic studies of similar trifluoromethyl pyridine derivatives reveal the formation of characteristic packing motifs that maximize these favorable interactions while minimizing steric repulsion. The trifluoromethyl group orientation relative to the pyridine plane is influenced by both steric considerations and electronic conjugation effects.

Electronic Configuration and Hybridization Effects

The electronic configuration of this compound is significantly influenced by the presence of two strongly electron-withdrawing groups that substantially alter the electron density distribution throughout the molecule. The trifluoromethyl group at the 3-position withdraws electron density through both inductive and resonance effects, while the acetonitrile group at the 4-position exerts a strong electron-withdrawing influence primarily through its inductive effect and the polarization of the carbon-nitrogen triple bond. These substituent effects combine to create a highly electron-deficient pyridine ring system with altered reactivity patterns compared to unsubstituted pyridine.

The hybridization of the carbon atoms within the molecule reflects the specific bonding environments created by the substituent groups. The pyridine ring carbons maintain sp² hybridization, consistent with the aromatic character of the heterocycle. The carbon atom of the trifluoromethyl group exhibits sp³ hybridization, while the carbon atoms in the acetonitrile substituent display sp hybridization for the nitrile carbon and sp³ hybridization for the methylene carbon connecting to the pyridine ring. This hybridization pattern creates distinct electronic environments that influence both the chemical reactivity and spectroscopic properties of the compound.

Nuclear magnetic resonance spectroscopy provides valuable insights into the electronic environment of the molecule, with chemical shifts reflecting the deshielding effects of the electron-withdrawing substituents. The fluorine atoms in the trifluoromethyl group exhibit characteristic chemical shifts in fluorine-19 nuclear magnetic resonance spectroscopy, typically appearing in the range of -60 to -65 parts per million relative to trichlorofluoromethane. The carbon atoms of the pyridine ring show significant downfield shifts in carbon-13 nuclear magnetic resonance spectroscopy due to the electron-withdrawing effects of the substituents.

Comparative Structural Analysis with Related Pyridine Acetonitrile Derivatives

Comparative analysis of this compound with related pyridine acetonitrile derivatives reveals significant structural variations that arise from the position and nature of substituents on the pyridine ring. The 2-(trifluoromethyl)pyridine-4-acetonitrile isomer, which has been extensively characterized, exhibits different electronic and steric properties due to the altered position of the trifluoromethyl group. In the 2-isomer, the trifluoromethyl group is positioned ortho to the pyridine nitrogen, creating enhanced electronic interaction with the ring nitrogen and altered reactivity patterns compared to the 3-substituted analog.

The structural differences between these isomers are particularly evident in their crystallographic parameters and intermolecular packing arrangements. The 2-(trifluoromethyl)pyridine-4-acetonitrile exhibits different hydrogen bonding patterns and molecular orientations within the crystal lattice due to the altered electronic distribution and steric accessibility of potential interaction sites. The molecular weight of both isomers remains constant at 186.13 grams per mole, but their physical properties such as melting point, boiling point, and solubility characteristics differ significantly.

Additional structural insights can be gained by comparing this compound with the hydroxylated analog 3-hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile, which features an additional hydroxyl group that introduces hydrogen bonding capabilities and alters the overall molecular polarity. The presence of the hydroxyl group in the related compound creates opportunities for intramolecular and intermolecular hydrogen bonding that are absent in the target molecule, leading to distinct crystallographic arrangements and physical properties.

The brominated derivative 3-bromo-2-(trifluoromethyl)pyridine-4-acetonitrile provides another valuable comparison point, with the bromine substituent offering different electronic and steric effects compared to the hydrogen atom in the target compound. The larger size and different electronegativity of bromine compared to hydrogen create altered bond angles and molecular conformations that influence the overall three-dimensional structure of the molecule.

属性

IUPAC Name |

2-[3-(trifluoromethyl)pyridin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-5-13-4-2-6(7)1-3-12/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGKACDGAMSOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Fluorination of (Trichloromethyl)pyridine Precursors

One well-documented method involves the conversion of (trichloromethyl)pyridine derivatives to the corresponding trifluoromethylpyridine compounds through fluorination using anhydrous hydrogen fluoride (HF) in the presence of metal halide catalysts such as iron(III) chloride (FeCl₃) or iron(III) fluoride (FeF₃).

Reaction Conditions and Procedure:

- Starting Material: (Trichloromethyl)pyridine derivatives, e.g., 2-chloro-5-(trichloromethyl)pyridine.

- Fluorinating Agent: Anhydrous liquid HF, at least 3 molar equivalents.

- Catalyst: 1–10 mole percent FeCl₃ or FeF₃.

- Temperature: 150–250 °C.

- Pressure: Superatmospheric, 5–1,200 psig (preferably around 15 psig).

- Reaction Time: 1–100 hours depending on conditions.

- Work-up: Separation of trifluoromethylpyridine by distillation or other purification techniques.

This method achieves high yields of trifluoromethylpyridine derivatives with good regioselectivity. The reaction proceeds via halogen exchange, replacing trichloromethyl groups with trifluoromethyl groups under catalytic conditions.

The introduction of the acetonitrile group at the 4-position of the trifluoromethylpyridine ring is typically achieved by nucleophilic substitution on a suitable halogenated intermediate, such as a benzyl chloride or a chloromethyl derivative bearing the trifluoromethyl substituent.

A representative method involves the reaction of 3-trifluoromethylbenzyl chloride with alkali metal cyanides (e.g., sodium cyanide) in aqueous media using phase-transfer catalysts.

- Substrate: 3-Trifluoromethylbenzyl chloride (or related chloromethyl derivatives).

- Cyanide Source: Sodium cyanide.

- Catalyst: Phase-transfer catalysts such as quaternary ammonium salts (e.g., methyl tricapryl ammonium chloride or dodecyl trimethyl ammonium chloride) or crown ethers.

- Solvent: Water, often with co-solvents miscible with water such as methanol or acetonitrile.

- Reaction Outcome: Formation of (3-trifluoromethylphenyl)acetonitrile with yields typically between 90–92% and purity >98%.

- Isolation: Organic phase separation followed by distillation.

化学反应分析

Types of Reactions: 3-(Trifluoromethyl)pyridine-4-acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride or potassium tert-butoxide as bases in aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group is known to enhance the stability and reactivity of the compounds it is part of.

Key Reactions:

- Substitution Reactions : 3-(Trifluoromethyl)pyridine-4-acetonitrile can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Oxidation and Reduction : The compound can be oxidized or reduced to yield a variety of derivatives, expanding its utility in synthetic chemistry.

Pharmaceutical Applications

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. The unique properties imparted by the trifluoromethyl group can improve pharmacokinetic profiles and enhance biological activity.

Biological Activities:

- Antimicrobial Properties : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity against various bacterial strains. For instance, studies have shown that modifications in the pyridine structure can lead to significant improvements in antibacterial potency, particularly against Gram-positive bacteria.

- Anticancer Potential : In vitro studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines at low concentrations, indicating potential anticancer properties through mechanisms such as cell cycle arrest .

Agrochemical Applications

The compound has been utilized in the development of agrochemicals, particularly as a key component in pesticides. The trifluoromethyl moiety contributes to the effectiveness of these compounds by enhancing their stability and activity against pests.

Examples of Agrochemicals:

- Flonicamid : A notable agrochemical derived from trifluoromethyl-pyridine structures, used for pest control .

- Market Approval : Several derivatives containing the trifluoromethyl group have received market approval for use in agriculture, highlighting their importance in crop protection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key factors affecting its efficacy include:

- Positioning of Functional Groups : The location of substituents on the pyridine ring significantly influences biological interactions and potency.

- Lipophilicity : The presence of the trifluoromethyl group increases lipophilicity, facilitating better membrane penetration and interaction with biological targets .

Antimicrobial Efficacy

A study on a series of pyridine derivatives demonstrated that those with a trifluoromethyl group exhibited up to a 50% increase in antibacterial activity compared to their non-fluorinated analogs. This study confirmed broad-spectrum efficacy against various bacterial strains.

Cancer Cell Line Testing

In vitro assays revealed that this compound induced significant apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated alterations in cell cycle progression, suggesting mechanisms involving cell cycle arrest.

作用机制

The mechanism by which 3-(Trifluoromethyl)pyridine-4-acetonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Structural and Functional Group Variations

Table 1: Substituent Positions and Functional Groups

Key Observations :

- Substituent Position Effects : The placement of the trifluoromethyl group (3-position vs. 2-position) and acetonitrile (4-position vs. 5-position) alters electronic distribution. For example, the 4-CH₂CN group in the target compound may enhance electrophilic substitution at the 2-position due to meta-directing effects of the -CN group .

Key Insights :

- The target compound’s acetonitrile group makes it a precursor for bioactive molecules, akin to 4-((3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-ylamino)methyl)benzonitrile (), which is used in medicinal chemistry .

生物活性

3-(Trifluoromethyl)pyridine-4-acetonitrile (TFMPA) is a heterocyclic compound that has garnered attention in pharmaceutical research due to its unique structural properties and significant biological activities. This article explores the biological activity of TFMPA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TFMPA is characterized by a pyridine ring substituted with a trifluoromethyl group at the 3-position and an acetonitrile functional group at the 4-position. Its molecular formula is CHFN. The trifluoromethyl group enhances the compound's lipophilicity and biological interactions, making it a valuable candidate in drug development.

Mechanisms of Biological Activity

Research indicates that TFMPA exhibits significant biological activity, particularly as an anti-inflammatory and anticancer agent. The trifluoromethyl group is known to enhance interactions with biological targets, potentially increasing the efficacy of TFMPA as a therapeutic compound. Studies have shown that compounds with similar structures can modulate enzyme activity and receptor interactions, suggesting that TFMPA may follow similar mechanisms in biological systems.

Binding Affinity and Interaction Studies

Interaction studies have focused on TFMPA's binding affinity to various biological targets. The presence of the trifluoromethyl group increases membrane permeability, enhancing interactions with enzymes or receptors. Techniques such as molecular docking simulations and binding assays have been employed to evaluate these interactions, providing insights into the compound's therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of TFMPA:

- Anti-inflammatory Activity : In a study examining the anti-inflammatory properties of trifluoromethyl-substituted compounds, TFMPA was found to significantly inhibit COX-2 enzyme activity, which is crucial in the inflammatory response. The IC value for TFMPA was comparable to established anti-inflammatory drugs like indomethacin .

- Anticancer Potential : A recent investigation highlighted TFMPA's potential as an anticancer agent. The compound demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Structure-Activity Relationship (SAR) : SAR studies have revealed that modifications to the pyridine ring can influence biological activity. For instance, substituents at specific positions can enhance or diminish the compound's efficacy against targeted enzymes .

Comparative Analysis with Similar Compounds

The following table summarizes structural features and unique properties of compounds related to TFMPA:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-3-(trifluoromethyl)pyridine-4-acetonitrile | Amino group at the 2-position | Enhanced reactivity due to amino functionality |

| 2-Methoxy-3-(trifluoromethyl)pyridine | Methoxy group instead of acetonitrile | Different solubility and reactivity profiles |

| 3-Fluoro-2-(trifluoromethyl)pyridine | Fluoro substituent replacing acetonitrile | Altered electronic properties affecting reactivity |

| 2-Chloro-3-(trifluoromethyl)pyridine | Chlorine atom instead of trifluoromethyl | Varies in biological activity due to chlorine's effects |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 3-(trifluoromethyl)pyridine-4-acetonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, nitration of pyridine derivatives under controlled temperatures (e.g., using sulfuric acid at 60–80°C) introduces nitro groups, followed by trifluoromethylation using reagents like CF₃Cu or CF₃SiMe₃ . Acetonitrile moieties are introduced via cyanoethylation or nucleophilic displacement. Reaction optimization involves adjusting stoichiometry, catalysts (e.g., palladium for coupling reactions ), and solvent polarity (e.g., acetonitrile or DMF) to enhance regioselectivity. Yield and purity are monitored via HPLC or LC-MS, with recrystallization in acetic acid/water (1:1) as a common purification step .

Q. How can researchers characterize this compound, and what analytical techniques are critical for structural confirmation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group presence (δ ≈ -60 to -70 ppm) and ¹H/¹³C NMR for pyridine ring and acetonitrile protons (e.g., CH₂CN signal at δ ~3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₅F₃N₂, MW 186.13 g/mol) .

- X-ray Crystallography : Resolves regiochemistry and bond angles, critical for confirming substitution patterns .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

- Methodological Answer : The compound is sensitive to hydrolysis due to the electron-withdrawing trifluoromethyl group. Stability tests under humidity (e.g., 40–60% RH) and thermal stress (25–100°C) reveal decomposition via CN-group hydrolysis to carboxylic acids. Storage in anhydrous acetonitrile at -20°C in amber vials is recommended. Degradation kinetics can be tracked using UV-Vis spectroscopy (λ_max ~270 nm) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The -CF₃ group increases pyridine ring electron deficiency, enhancing susceptibility to nucleophilic aromatic substitution. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes reactions with boronic acids at C-4 or C-5 positions, but regioselectivity depends on steric hindrance from the acetonitrile group. Computational DFT studies (e.g., using Gaussian 16) model charge distribution to predict reactive sites .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from impurities or stereochemical variations. Solutions include:

- Chiral HPLC to separate enantiomers (e.g., using Chiralpak IA columns) .

- Metabolite Profiling : LC-MS/MS identifies degradation products interfering with bioassays .

- Orthogonal Validation : Combining SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .

Q. How can researchers optimize regioselectivity in functionalizing this compound for material science applications?

- Methodological Answer : Directed ortho-metalation (DoM) using TMPMgCl·LiCl enables selective C-H functionalization. For example, introducing aryl groups at C-2 via Pd-catalyzed coupling requires blocking the acetonitrile site with a directing group (e.g., -Bpin). Solvent screening (e.g., THF vs. dioxane) and microwave-assisted synthesis reduce side reactions .

Key Research Challenges

- Synthetic Bottlenecks : Low yields in trifluoromethylation steps due to competing side reactions (e.g., defluorination) .

- Analytical Limitations : Overlap in NMR signals for pyridine protons requires advanced techniques like COSY or NOESY .

- Biological Relevance : Limited data on metabolic pathways necessitates in vitro hepatocyte assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。